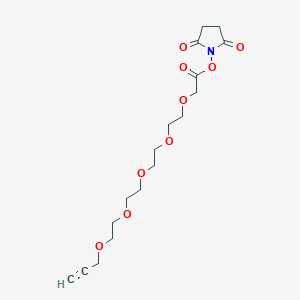
PTC-209 臭化水素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTC-209臭化水素酸塩は、PTC-209の臭化水素酸塩であり、Bリンパ腫Mo-MLV挿入領域1ホモログ(BMI-1)の強力で選択的な阻害剤です。BMI-1はポリコーム抑制複合体1の構成要素であり、クロマチン修飾による遺伝子発現の調節に重要な役割を果たしています。 PTC-209臭化水素酸塩は、0.5マイクロモルのIC50値を持ち、癌開始細胞の不可逆的な減少で知られています .
科学的研究の応用
PTC-209 hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BMI-1 in gene regulation and chromatin modification.
Biology: Employed in research to understand the mechanisms of cancer initiation and progression, particularly in colorectal cancer.
Medicine: Investigated for its potential therapeutic applications in targeting cancer-initiating cells and reducing tumor growth.
Industry: Utilized in the development of novel anticancer therapies and as a reference compound in drug discovery
作用機序
PTC-209臭化水素酸塩は、ポリコーム抑制複合体1の主要な構成要素であるBMI-1を選択的に阻害することで効果を発揮します。この阻害は、BMI-1標的遺伝子のダウンレギュレーションにつながり、癌開始細胞の減少と腫瘍増殖の阻害をもたらします。 関与する分子標的と経路には、ユビキチン-プロテアソーム分解経路とクロマチン修飾による遺伝子発現の調節が含まれます .
類似の化合物との比較
PTC-209臭化水素酸塩は、BMI-1の強力で選択的な阻害においてユニークです。類似の化合物には、以下が含まれます。
PTC-028: 癌細胞を選択的に抑制する、経口バイオアベイラビリティの高いBMI-1阻害剤。
Unebsulin(PTC596): 抗癌作用を有する、経口活性で選択的なBMI-1阻害剤。
これらの化合物は、作用機序は類似していますが、バイオアベイラビリティ、選択性、および治療用途が異なります。
生化学分析
Biochemical Properties
PTC-209 hydrobromide interacts with the protein BMI-1, a component of the polycomb repressive complex 1 (PRC1) . The nature of this interaction involves the inhibition of BMI-1, with an IC50 of 0.5 μM in the HEK293T cell line .
Cellular Effects
PTC-209 hydrobromide has been shown to have significant effects on various types of cells. In colorectal cancer-initiating cells, it causes irreversible impairment . It also shows potent anti-myeloma activity and impairs the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of action of PTC-209 hydrobromide involves binding to and inhibiting the activity of the BMI-1 protein . This leads to changes in gene expression and impacts cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, PTC-209 hydrobromide has been observed to cause a decrease in cellular viability over time . This effect is both concentration- and time-dependent .
Dosage Effects in Animal Models
In animal models, PTC-209 hydrobromide has been shown to significantly reduce tumor volume when administered at a dose of 60 mg per kg body weight .
Metabolic Pathways
Its interaction with the BMI-1 protein suggests it may play a role in pathways involving this protein .
Subcellular Localization
Given its interaction with the BMI-1 protein, it is likely that it localizes to areas of the cell where this protein is found .
準備方法
合成経路と反応条件
PTC-209臭化水素酸塩は、コア構造の形成に続く臭化水素酸塩の導入を含む一連の化学反応によって合成されます。合成経路は通常、次の手順を含みます。
コア構造の形成: PTC-209のコア構造は、さまざまな出発物質の縮合を含む複数段階のプロセスによって合成されます。
臭化水素酸塩の導入: 最終段階では、コア構造に臭化水素酸を加えて臭化水素酸塩を形成します
工業生産方法
PTC-209臭化水素酸塩の工業生産には、ラボの合成プロセスをスケールアップすることが含まれます。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 このプロセスには、バッチ間の整合性を確保するための厳格な品質管理対策も含まれます .
化学反応の分析
反応の種類
PTC-209臭化水素酸塩は、次のようなさまざまな化学反応を受けます。
酸化: PTC-209臭化水素酸塩は酸化反応を受け、酸化誘導体の形成につながることがあります。
還元: 還元反応は、PTC-209臭化水素酸塩を還元形に変換することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤が含まれます。 反応条件は通常、制御された温度と適切な溶媒の使用を伴います .
主要な製品
これらの反応から生成される主要な製品は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成することがあり、置換反応はPTC-209臭化水素酸塩の置換アナログを生成することがあります .
科学研究アプリケーション
PTC-209臭化水素酸塩は、次のような幅広い科学研究アプリケーションを持っています。
化学: BMI-1が遺伝子調節とクロマチン修飾に果たす役割を研究するためのツール化合物として使用されます。
生物学: 特に大腸癌における癌発生と進行のメカニズムを理解するための研究で使用されています。
医学: 癌開始細胞を標的とし、腫瘍の増殖を抑制する可能性のある治療用途について調査されています。
類似化合物との比較
PTC-209 hydrobromide is unique in its potent and selective inhibition of BMI-1. Similar compounds include:
PTC-028: An orally bioavailable inhibitor of BMI-1 with selective suppression of cancer cells.
Unesbulin (PTC596): An orally active and selective inhibitor of BMI-1 with anticancer properties.
XMD8-92: An effective and specific inhibitor of BMK1/ERK5, which also targets BMI-1
These compounds share similar mechanisms of action but differ in their bioavailability, selectivity, and therapeutic applications.
特性
IUPAC Name |
N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N5OS.BrH/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19;/h3-8H,1-2H3,(H,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFJYYKFDZXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














